molecular formula C11H14N2O3S B2837791 1-Acetyl-2-methylindoline-5-sulfonamide CAS No. 1389757-56-5

1-Acetyl-2-methylindoline-5-sulfonamide

Cat. No.: B2837791
CAS No.: 1389757-56-5
M. Wt: 254.3
InChI Key: WROXXULIPCVGOX-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylindoline-5-sulfonamide is a compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and synthetic drugs, playing a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide typically involves the reaction of indoline derivatives with sulfonamide groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-methylindoline-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Acetyl-2-methylindoline-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Acetyl-2-methylindoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-acetylindoline-5-sulfonamide
  • 2-methylindoline-5-sulfonamide
  • 1-acetyl-2,3-dihydroindole-5-sulfonamide

Uniqueness

1-Acetyl-2-methylindoline-5-sulfonamide is unique due to its specific structural features, such as the presence of both acetyl and sulfonamide groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROXXULIPCVGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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